BenchChemオンラインストアへようこそ!

Avanafil impurity 28

UPLC method validation chromatographic resolution avanafil impurity profiling

Avanafil impurity 28 (CAS 330784-50-4), also designated as Avanafil Deschloro Impurity, Avanafil Impurity 4, Imp‑B, or 3‑Deschloro Avanafil, is a process‑related impurity of the phosphodiesterase type 5 (PDE5) inhibitor avanafil. Its IUPAC‑derived chemical name is (S)‑2‑(2‑(hydroxymethyl)pyrrolidin‑1‑yl)‑4‑((4‑methoxybenzyl)amino)‑N‑(pyrimidin‑2‑ylmethyl)pyrimidine‑5‑carboxamide, with molecular formula C₂₃H₂₇N₇O₃ and a monoisotopic molecular weight of 449.51 Da.

Molecular Formula C23H27N7O3
Molecular Weight 449.5 g/mol
CAS No. 330784-50-4
Cat. No. B3260450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil impurity 28
CAS330784-50-4
Molecular FormulaC23H27N7O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO
InChIInChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1
InChIKeySLDZWDGMJFBYLK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avanafil Impurity 28 (CAS 330784-50-4) – Identity, Classification, and Procurement-Relevant Structural Context for Avanafil Deschloro Reference Standards


Avanafil impurity 28 (CAS 330784-50-4), also designated as Avanafil Deschloro Impurity, Avanafil Impurity 4, Imp‑B, or 3‑Deschloro Avanafil, is a process‑related impurity of the phosphodiesterase type 5 (PDE5) inhibitor avanafil. Its IUPAC‑derived chemical name is (S)‑2‑(2‑(hydroxymethyl)pyrrolidin‑1‑yl)‑4‑((4‑methoxybenzyl)amino)‑N‑(pyrimidin‑2‑ylmethyl)pyrimidine‑5‑carboxamide, with molecular formula C₂₃H₂₇N₇O₃ and a monoisotopic molecular weight of 449.51 Da [1]. Structurally, it is the monodeschloro analog of avanafil — the chlorine atom present on the benzyl ring of the parent drug is replaced by hydrogen, yielding a net mass deficit of 35 Da and eliminating the characteristic ³⁵Cl/³⁷Cl isotopic signature [1]. This impurity originates predominantly from dechlorinated starting material that enters the synthetic pathway early and persists through multiple reaction steps, making it a sentinel marker for raw‑material quality and a required reference substance in Abbreviated New Drug Application (ANDA) and commercial quality control workflows [1].

Why Avanafil Impurity 28 Cannot Be Replaced by a Generic ‘Deschloro Impurity’ or Another Avanafil Process Impurity Without Quantitative Consequence


Pharmaceutical impurity reference standards are not interchangeable within the avanafil impurity family. Avanafil impurity 28 (deschloro‑Imp‑B) differs from its closest structural neighbors — Imp‑A (the chloro‑bearing M6 carboxylic acid precursor, MW 392), Imp‑C (methylthio‑retaining, MW 430), and the dichloro impurity (MW 518) — in molecular weight, UV chromophore, chromatographic retention, and formation mechanism [1]. Each impurity exhibits a distinct relative retention time (RRT), relative response factor (RRF), and limit of detection/quantification (LOD/LOQ) under validated pharmacopeial‑grade methods, meaning that calibrating an HPLC or UPLC system with Imp‑C cannot generate accurate quantification of Imp‑B [1][2]. Furthermore, impurity 28 is unique in serving simultaneously as a process impurity (arising from dechlorinated starting material) and as a degradation product observable under acid and oxidative stress conditions, a dual role not shared by Imp‑A, Imp‑C, or Imp‑D [2]. Using an incorrect reference standard therefore risks both under‑reporting and misidentification during stability‑indicating assays, directly compromising ANDA filing quality and batch‑release decisions [2].

Quantitative Differentiation Evidence for Avanafil Impurity 28 (CAS 330784-50-4) — Head‑to‑Head Comparator Data Against Avanafil API and Co‑Occurring Process Impurities


Chromatographic Selectivity: Impurity 28 (Imp‑B) Resolves from Avanafil with Resolution 2.81 Under Validated UPLC Conditions, Contrasting with Imp‑A Which Elutes at the Solvent Front

In the validated UPLC method of Zhao et al. (2022), avanafil impurity 28 (Imp‑B) elutes at 5.02 min, achieving a resolution of 2.81 ± 0.03 from the avanafil parent peak at 5.44 min. This resolution exceeds the 1.5 acceptance criterion and is superior to that of Imp‑A (4.29 min, resolution not calculable against avanafil alone due to fronting) and Imp‑C (6.02 min, resolution 3.88). The critical pair for system suitability is Imp‑B/avanafil, not Imp‑C/avanafil, making Imp‑B the rate‑limiting impurity for column selection and method transfer [1]. In the orthogonal HPLC method of Kumar et al. (2018), the deschloro impurity exhibits a relative retention time (RRT) of 0.84 versus avanafil, compared with RRT values of 0.94 (acid impurity), 1.31 (dichloro impurity), 1.58 (dimer), and 1.63 (diamine impurity) [2].

UPLC method validation chromatographic resolution avanafil impurity profiling

Mass Spectrometric Fingerprint: Impurity 28 Exhibits M+H⁺ 450.3 with Absent ³⁵Cl/³⁷Cl Isotopic Pattern, Distinguishing It from All Chlorine‑Containing Avanafil Impurities

LC‑MS analysis in positive ion mode reveals that avanafil impurity 28 (Imp‑B) produces a prominent [M+H]⁺ peak at m/z 450.3, consistent with a neutral monoisotopic mass of 449 Da. Critically, the intensity of the [M+2]⁺ peak is not 33.3% relative to the base peak, confirming the absence of chlorine atoms [1]. In contrast, avanafil (MW 484) exhibits m/z 485.3 with a characteristic ~3:1 ³⁵Cl/³⁷Cl isotopic ratio, Imp‑A (MW 392) shows [M+H]⁺ at m/z 393 with chlorine signature, Imp‑C (MW 430) yields [M+H]⁺ at m/z 431, and Imp‑D (MW 857) produces [M+H]⁺ at m/z 858. The 35 Da mass deficit of Imp‑B relative to avanafil corresponds exactly to the Cl→H substitution on the benzyl ring, as confirmed by HRMS fragmentation patterns showing m/z 341.2 (vs Imp‑A fragment m/z 374.9) and m/z 121.1 (vs m/z 154.9) [1].

LC-MS identification isotopic pattern dechlorination marker

Analytical Sensitivity and Linearity: Impurity 28 Quantification Performance Differs Significantly from Co‑Eluting Region Impurities, Affecting LOQ‑Based Limit Setting

Under the validated UPLC method, impurity 28 (Imp‑B) demonstrates LOD 0.05 μg mL⁻¹ and LOQ 0.15 μg mL⁻¹, with linearity R² = 0.9998 (range 0.3–2.25 μg mL⁻¹) [1]. For comparison, Imp‑A — the closest‑eluting impurity — shows superior sensitivity (LOD 0.0125 μg mL⁻¹, LOQ 0.0375 μg mL⁻¹) due to stronger UV absorption at 239 nm, while Imp‑C and Imp‑D share identical LOD/LOQ values of 0.05/0.15 μg mL⁻¹ with Imp‑B [1]. In the orthogonal HPLC system, impurity 28 achieves LOD 0.0361 μg mL⁻¹ and LOQ 0.1083 μg mL⁻¹ (comparable to acid impurity LOD 0.0352, dichloro LOD 0.0341, dimer LOD 0.0356, diamine LOD 0.0318), with R² = 0.999 [2]. The relative response factor (RRF) of 1.06 versus avanafil (set at 1.00) means impurity 28 produces a slightly larger peak area per unit concentration — a correction factor that must be applied during quantification and which differs from RRF values of other impurities (acid 1.14, dichloro 0.78, dimer 0.95, diamine 0.82) [2].

LOD/LOQ comparison UPLC linearity HPLC method validation

Batch Occurrence and Regulatory Exposure: Impurity 28 Is Detected at 0.29–1.63% Across Laboratory Batches, Exceeding ICH Q3A Identification Thresholds and Driving Control Strategy Design

Zhao et al. (2022) detected four process‑related impurities across multiple laboratory batches with individual contents ranging from 0.29% to 1.63% [1]. In a related patent‑disclosed UPLC analysis, impurity B (synonymous with impurity 28) was quantified at 0.57% in a representative avanafil test solution, with Imp‑A at 0.89%, Imp‑C at 0.57%, and Imp‑D at 1.44% [2]. The ICH Q3A identification threshold for avanafil (maximum daily dose 200 mg, i.e., ≤2 g/day) is 0.10%, and the qualification threshold is 0.15% [3]. Impurity 28 levels of 0.29–0.57% thus exceed both the identification and qualification thresholds, mandating structural identification, synthesis, and toxicological qualification in any ANDA filing. In the finished drug product, Kumar et al. (2018) applied a specification limit of 0.2% for deschloro impurity based on the 200 mg maximum daily dose [3].

batch impurity profiling ICH Q3A thresholds process control strategy

Synthetic Accessibility and Unique Formation Pathway: Impurity 28 Requires a Distinct Five‑Step Synthesis from Dechlorinated Starting Material, Not Obtainable by Simple Hydrolysis or Oxidation of Avanafil

Impurity 28 (Imp‑B) is not formed by degradation of avanafil but originates from (4‑methoxyphenyl)methanamine — a dechlorinated contaminant present in the commercial starting material (3‑chloro‑4‑methoxyphenyl)methanamine at a proportion matching the final Imp‑B content [1]. Its synthesis requires a deliberate five‑step sequence: nucleophilic substitution of M2 with tetra‑methoxybenzamide, oxidation with mCPBA, nucleophilic substitution with L‑prolinol, ester hydrolysis, and EDCI/HOBT‑mediated amide condensation with 2‑aminomethylpyrimidine [1]. This contrasts with Imp‑A, which is simply the penultimate intermediate M6 (carried forward from incomplete amidation), Imp‑C, which results from incomplete oxidation of the methylthio group of M3, and Imp‑D, which forms via esterification between M6 and avanafil [1]. A separate patent (CN‑112661705‑A) discloses an alternative synthetic route to a related deschloro impurity via alkaline hydrolysis of a mesyl intermediate, confirming that dedicated synthetic effort — not simple chromatographic fractionation — is required to obtain this impurity in reference‑standard purity [2].

impurity synthesis process-related impurity dechlorination pathway

Dual‑Role Identity as Both Process Impurity and Forced‑Degradation Product: Impurity 28 Is Observed Under Acid and Oxidative Stress, Unlike Imp‑C Which Is Exclusively Process‑Related

Kumar et al. (2018) demonstrated that the deschloro impurity (impurity 28) is not only a process‑related impurity but also a degradation product: it is detected in stressed avanafil tablet samples subjected to acid hydrolysis (5 N HCl, 65 °C, 24 h), oxidative stress (5% H₂O₂, 25 °C, 5 h), thermal stress (105 °C, 6 h), and humidity stress (90% RH, 15 days) [1]. In acid‑stressed samples, the deschloro impurity was one of the major degradants observed alongside acid impurity, with mass balance >97% across all stress conditions confirming that no degradation products escaped detection [1]. In contrast, Imp‑C (methylthio impurity) has been identified solely as a process impurity resulting from incomplete oxidation and has not been reported as a forced‑degradation product [2]. This dual identity means that impurity 28 must be monitored in both long‑term and accelerated stability studies (ICH Q1A) in addition to batch‑release testing, doubling its analytical demand relative to purely process‑related impurities [1].

stability-indicating method forced degradation process impurity vs degradant

High‑Value Application Scenarios for Avanafil Impurity 28 (CAS 330784-50-4) Reference Standard in Regulated Pharmaceutical Development and Quality Control


ANDA Module 3.2.S.3.2 Impurity Profiling: Quantification of the Deschloro Process Impurity Against ICH Q3A Thresholds

Generic drug developers filing an Abbreviated New Drug Application for avanafil tablets must demonstrate that impurity 28 is controlled below the qualification threshold of 0.15% (or provide toxicological justification for a higher limit). The compound serves as the primary external reference standard for quantifying Imp‑B in drug substance batches, where it has been detected at 0.29–1.63% — levels that exceed both identification and qualification thresholds [1]. Using the validated UPLC method (Waters ACQUITY HSS C18, ammonium formate pH 5.0/acetonitrile, 239 nm), laboratories can achieve LOQ 0.15 μg mL⁻¹ with R² = 0.9998, ensuring that the 0.10% ICH reporting threshold is analytically accessible [1]. The HPLC method of Kumar et al. (2018) provides an orthogonal alternative with RRT 0.84 and RRF 1.06 for laboratories equipped with conventional HPLC systems [2].

Stability‑Indicating Method Validation Under ICH Q1A: Forced Degradation and Long‑Term Stability Monitoring of Avanafil Drug Products

Because impurity 28 is simultaneously a process impurity and a degradation product formed under acid, oxidative, thermal, and humidity stress, it must be included as a required resolution component in stability‑indicating method validation [2]. The validated HPLC method achieves baseline separation of deschloro impurity (RRT 0.84) from avanafil and all other known impurities (acid RRT 0.94, dichloro RRT 1.31, dimer RRT 1.58, diamine RRT 1.63) with LOD 0.0361 μg mL⁻¹, enabling reliable quantification throughout the shelf‑life study [2]. Laboratories should procure impurity 28 in quantities sufficient for both method validation (typically 25–50 mg) and ongoing stability‑study use (approximately 10–25 mg per year per product), as this impurity must be quantified at every stability time point.

System Suitability Testing and Column Qualification for Avanafil UPLC Methods in QC Release Laboratories

The critical chromatographic pair in avanafil UPLC analysis is impurity 28 (Imp‑B, RT 5.02 min) versus avanafil (RT 5.44 min), with a resolution of 2.81 ± 0.03 [1]. This resolution value is lower than that of the Imp‑C/avanafil pair (3.88) and the Imp‑D/avanafil pair (12.35), making it the rate‑limiting separation that determines method robustness during column aging, mobile‑phase variability, and inter‑instrument transfer [1]. QC laboratories should use impurity 28 as the system suitability marker: failure to achieve resolution ≥1.5 between impurity 28 and avanafil indicates column degradation or mobile‑phase drift before any batch results are compromised. Procurement of a dedicated system suitability vial containing impurity 28 at the specification limit concentration (0.75 μg mL⁻¹, equivalent to 0.2% of the 375 μg mL⁻¹ test concentration) provides a direct pass/fail criterion for each analytical run [2].

Synthesis Process Optimization and Starting‑Material Quality Control During Avanafil API Manufacture

Because impurity 28 originates from dechlorinated (4‑methoxyphenyl)methanamine present as a contaminant in the key starting material (3‑chloro‑4‑methoxyphenyl)methanamine, its level in the final API is a direct reflection of starting‑material quality and cannot be reduced by downstream purification alone [1]. API manufacturers can use impurity 28 reference standard to set incoming acceptance criteria for the starting material (e.g., ≤0.5% deschloro content by HPLC) and to monitor the persistence of this impurity through each synthetic step. The five‑step synthesis of impurity 28 disclosed by Zhao et al. (2022) and the alternative route in patent CN‑112661705‑A provide manufacturers with validated protocols for producing in‑house reference material when commercial supply is constrained [1][3].

Quote Request

Request a Quote for Avanafil impurity 28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.